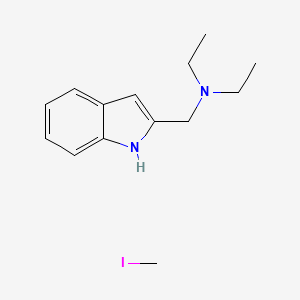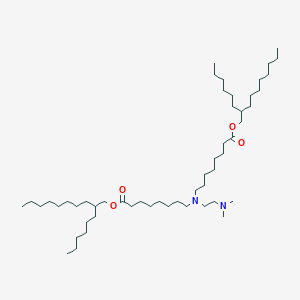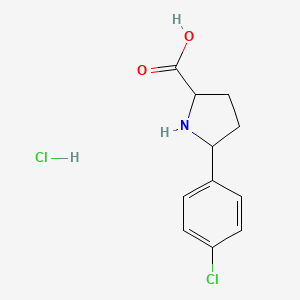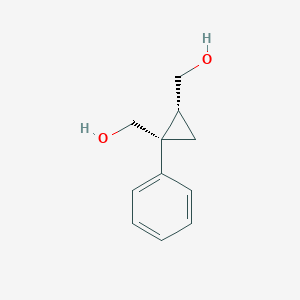
N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide is a quaternary ammonium compound with the molecular formula C17H22INO. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in organic synthesis and has notable antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide typically involves the reaction of N,N-dimethyl-2-phenoxyethanamine with benzyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form N,N-dimethyl-2-phenoxyethanamine and benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium chloride or sodium hydroxide.
Oxidation and Reduction: These reactions may require specific catalysts or reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Hydrolysis: Conducted under acidic or basic conditions, often at elevated temperatures to accelerate the reaction.
Major Products Formed
Substitution Reactions: Products include N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium chloride or bromide.
Hydrolysis: Major products are N,N-dimethyl-2-phenoxyethanamine and benzyl alcohol.
Applications De Recherche Scientifique
N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Exhibits antimicrobial properties, making it useful in the study of bacterial and fungal inhibition.
Medicine: Investigated for its potential use in drug formulations due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: Employed in the formulation of disinfectants and antiseptics due to its effectiveness against a broad spectrum of microorganisms.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N,N-dimethylanilinium chloride: Similar structure but with a chloride ion instead of iodide.
N-Benzyl-2-hydroxy-N,N-dimethylethanaminium chloride: Contains a hydroxyl group, offering different reactivity and solubility properties.
Bephenium hydroxynaphthoate: Another quaternary ammonium compound with distinct pharmacological properties.
Uniqueness
N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide is unique due to its specific combination of a benzyl group, dimethylamino group, and phenoxyethanamine backbone. This structure imparts distinct physicochemical properties, such as solubility and antimicrobial activity, making it particularly useful in various applications.
Propriétés
Numéro CAS |
15785-72-5 |
|---|---|
Formule moléculaire |
C17H22INO |
Poids moléculaire |
383.27 g/mol |
Nom IUPAC |
benzyl-dimethyl-(2-phenoxyethyl)azanium;iodide |
InChI |
InChI=1S/C17H22NO.HI/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
DIOXOSVQQBOCNQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13357845.png)

![1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B13357849.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13357851.png)


![[3aS-[2(S*),3aa,4b,6b,7aa]]-Hexahydro-3a,5,5-trimethyl-alpha-(1-methylethyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate](/img/structure/B13357869.png)


![6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357904.png)




